molecular formula C21H24O11 B600219 Aspalathin CAS No. 6027-43-6

Aspalathin

Cat. No. B600219
CAS RN: 6027-43-6
M. Wt: 452.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspalathin is a natural C-linked glucosyl dihydrochalcone present in Aspalathus linearis, a South African endemic plant popularly consumed globally as a herbal tea . It was first isolated in 1965 . This compound is reported to possess potent anti-oxidant properties that are believed to be responsible for the health benefits of rooibos .


Synthesis Analysis

To date, two total syntheses of this compound have been reported . The critical step in the stereoselective synthesis of this compound is the coupling of a glucose moiety with an electron-rich aromatic ring to form the C-glycoside in a reasonable yield .


Molecular Structure Analysis

This compound (2′,3,4,4′,6′-pentahydroxy-3′- C - β -D-glucopyranosyldihydrochalcone) is a natural C-linked glucosyl dihydrochalcone .

Scientific Research Applications

  • Anti-Diabetic Properties : Aspalathin has been shown to improve hyperglycemia and glucose intolerance in diabetic mice models. It enhances glucose uptake and promotes AMP-activated protein kinase (AMPK) phosphorylation, which is related to increased GLUT4 translocation to the plasma membrane. This compound also reduces gene expression of hepatic enzymes related to glucose production and lipogenesis, suggesting its potential as an anti-diabetic agent (Son et al., 2013).

  • Antioxidant Properties : this compound is reported to possess potent antioxidant properties. These properties are believed to contribute to the health benefits of rooibos tea. It has been linked to various pharmacological activities, including anti-inflammatory and antithrombotic effects. This compound's role in preventing diabetes-induced cardiovascular complications has also been noted (Chaudhary et al., 2021).

  • Cardio-Protective Effects : Studies have demonstrated this compound's ability to protect cardiomyocytes against hyperglycemia-induced shifts in substrate preference and apoptosis. It modulates key regulators associated with lipid metabolism, insulin resistance, inflammation, and apoptosis, suggesting its potential in cardiovascular protection (Johnson et al., 2017).

  • Improving Hepatic Insulin Resistance : this compound has been found to reverse hepatic insulin resistance by improving energy metabolism and mitochondrial respiration in liver cells. This suggests its use as a nutraceutical to enhance hepatocellular energy expenditure and manage metabolic disease-associated complications (Mazibuko-Mbeje et al., 2019).

  • Protection of β Cells : this compound protects insulin-producing β cells against glucotoxicity and oxidative stress-induced cell death. This cytoprotective potential is linked to increased expression of NRF2-regulated antioxidant enzymes, indicating this compound as a promising β cell protectant (Moens et al., 2020).

  • Bioavailability and Stability : Research on this compound's bioavailability and stability is crucial for its application in functional food and therapeutic products. Studies involving nanoencapsulation and electrospraying methods have been conducted to improve these aspects, making this compound more suitable for use in nutraceutical and cosmeceutical products (Human et al., 2019).

  • Metabolic and Absorption Studies : Metabolic studies of this compound have identified various metabolites in vivo, providing insights into its absorption and potential biological effects. These studies are critical for understanding the full range of this compound's health benefits (Kreuz et al., 2008).

Mechanism of Action

Target of Action

Aspalathin, a natural C-linked glucosyl dihydrochalcone present in Aspalathus linearis (rooibos), has been reported to interact with several targets. It has been found to interact with mast cells, reducing their degranulation and intracellular calcium influx . It also interacts with adipocytes, reducing their differentiation and lipid accumulation . Furthermore, it has been shown to modulate both PI3K/AKT and AMPK pathways to improve substrate metabolism in adipose tissue, skeletal and cardiac muscle .

Mode of Action

This compound’s interaction with its targets leads to several changes. In mast cells, it inhibits the FcεRI signaling pathway (Lyn, Fyn, and Syk), reducing pro-inflammatory cytokine expressions by inhibiting two major transcription factors, nuclear factor of activated T cells and nuclear factor-κB . In adipocytes, it inhibits the expression of PPARγ, Ap2, and HSL, leading to decreased lipid accumulation . It also enhances the expression of nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression, an intracellular antioxidant response element .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates both PI3K/AKT and AMPK pathways to improve substrate metabolism . It also inhibits the FcεRI signaling pathway in mast cells, leading to reduced pro-inflammatory cytokine expressions .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces mast cell degranulation and intracellular calcium influx, leading to reduced allergic inflammation . It also decreases lipid accumulation in adipocytes, potentially contributing to its anti-diabetic effects . Furthermore, it enhances the expression of Nrf2, providing protection against oxidative stress .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O11/c22-7-14-17(28)19(30)20(31)21(32-14)16-13(27)6-12(26)15(18(16)29)10(24)4-2-8-1-3-9(23)11(25)5-8/h1,3,5-6,14,17,19-23,25-31H,2,4,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUQYKWJRESOC-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726949
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6027-43-6
Record name Aspalathin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6027-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,5-Anhydro-1-{3-[3-(3,4-dihydroxyphenyl)propanoyl]-2,4,6-trihydroxyphenyl}-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6027-43-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.